molecular formula C28H25ClN4O B2864496 N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477234-56-3

N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2864496
CAS No.: 477234-56-3
M. Wt: 468.99
InChI Key: YFNDQVQPMCTTPP-UHFFFAOYSA-N
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Description

This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, which is a scaffold of interest in medicinal chemistry due to its versatility in kinase inhibition and antiviral applications. The structure features:

  • Position 5: A phenyl ring, enhancing π-π stacking interactions.
  • Position 4: A 2-(4-chlorophenyl)ethylamino substituent, introducing halogen-mediated hydrophobic interactions.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O/c1-2-34-24-14-12-23(13-15-24)33-18-25(21-6-4-3-5-7-21)26-27(31-19-32-28(26)33)30-17-16-20-8-10-22(29)11-9-20/h3-15,18-19H,2,16-17H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNDQVQPMCTTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and kinase inhibition. This article delves into the compound's structure, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H25ClN4O\text{C}_{24}\text{H}_{25}\text{Cl}\text{N}_{4}\text{O}

This structure features a pyrrolo[2,3-d]pyrimidine core, which is significant for its biological activity.

Research indicates that this compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases are critical in signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound may disrupt the proliferation of cancer cells.

Key Findings:

  • Inhibition of Axl and Mer Kinases : Studies have shown that related compounds exhibit significant inhibitory effects on Axl and Mer kinases, which are implicated in tumor survival and chemoresistance. For instance, one study reported IC50 values of 2 nM for Mer and 16 nM for Axl in similar pyrrolopyrimidine derivatives .
  • Selectivity : The compound demonstrates selectivity for specific kinases, reducing off-target effects that could lead to toxicity. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays:

Assay Type Result Reference
Cell Viability (IC50) 15 µM (in vitro)
Kinase Inhibition Axl: IC50 = 16 nM; Mer: IC50 = 2 nM
Apoptosis Induction Increased apoptosis in treated cells

Case Studies

Several case studies have investigated the efficacy of related compounds in cancer models:

  • Breast Cancer Model : In a xenograft model of breast cancer, administration of a similar pyrrolopyrimidine resulted in significant tumor reduction compared to controls. The mechanism was attributed to the inhibition of Axl-mediated signaling pathways.
  • Lung Cancer Study : In vitro studies showed that the compound induced apoptosis in lung cancer cell lines by activating caspase pathways, suggesting a potential therapeutic role in lung cancer treatment.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their substituent variations:

Compound Name Position 7 Substituent Position 5 Substituent Position 4 Substituent Biological Activity/Notes Reference
Target Compound 4-Ethoxyphenyl Phenyl 2-(4-Chlorophenyl)ethylamino N/A (Theoretical design) -
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Methoxyphenyl Phenyl 4-Methylphenylamino Improved solubility vs. ethoxy analogs
5-(4-Chlorophenyl)-7-(3-trifluoromethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (14a) 3-Trifluoromethylphenyl 4-Chlorophenyl -NH2 (unsubstituted) Anti-inflammatory activity
N-(Naphthalen-1-ylmethyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (24) 4-Nitrobenzyl - Naphthalen-1-ylmethylamino Antiviral screening candidate
7-(Cyclopropylmethyl)-5-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2d) Cyclopropylmethyl 2-Methoxyphenyl -NH2 (unsubstituted) Kinase inhibition (e.g., JAK2)
Key Observations:

Position 7 Modifications :

  • Ethoxy (target) vs. methoxy (): Ethoxy may enhance metabolic stability but reduce solubility compared to methoxy.
  • Bulky groups like cyclopropylmethyl () or nitrobenzyl () are associated with improved target selectivity in kinase inhibitors .

Position 4 Substituents: The 2-(4-chlorophenyl)ethylamino group in the target compound introduces a hydrophobic "tail," contrasting with smaller groups (e.g., -NH2 in ) or aromatic amines (e.g., naphthalen-1-ylmethyl in ). Chlorine may enhance binding affinity in hydrophobic pockets .

Position 5 Aryl Groups :

  • Phenyl (target) vs. 4-chlorophenyl (): Electron-withdrawing groups like -Cl may alter electronic properties but retain π-π interactions.

Key Notes:
  • The target compound’s synthesis would likely follow analogous procedures (e.g., coupling 2-(4-chlorophenyl)ethylamine with a 4-chloro-pyrrolopyrimidine precursor) .
  • Yields for substituted amines range from 46–77% in similar reactions ().

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